molecular formula C8H8BrNO3 B1434935 Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate CAS No. 1629672-68-9

Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No.: B1434935
CAS No.: 1629672-68-9
M. Wt: 246.06 g/mol
InChI Key: LEGCGTQFNGFSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is a chemical compound with the molecular formula C8H8BrNO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the reaction of 4-bromo-2-oxo-1,2-dihydropyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade reagents and solvents, as well as optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form more complex structures, potentially involving the formation of N-oxides.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Substitution: Products where the bromine atom is replaced by another functional group.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: N-oxide derivatives or other oxidized forms.

Scientific Research Applications

Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the ester functional group can participate in various biochemical interactions, potentially leading to inhibitory effects on certain enzymes or pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
  • Methyl 2-(6-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
  • Methyl 2-(4-hydroxy-1-(naphthalen-1-yl)methyl-2-oxo-1,2-dihydropyridin-3-yl)acetate

Uniqueness

Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate is unique due to the specific position of the bromine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

methyl 2-(4-bromo-2-oxopyridin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-8(12)5-10-3-2-6(9)4-7(10)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGCGTQFNGFSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=CC(=CC1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.